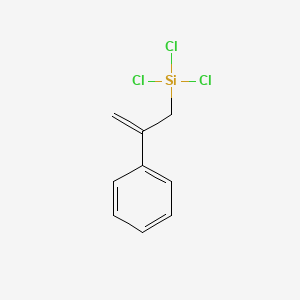
Trichloro(2-phenylprop-2-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(2-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 2-phenylprop-2-en-1-yl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(2-phenylprop-2-en-1-yl)silane can be synthesized through the reaction of trichlorosilane with 2-phenylprop-2-en-1-yl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and 2-phenylprop-2-en-1-yl chloride are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Trichloro(2-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Hydrolysis: Water or aqueous solutions are used, often in the presence of a catalyst.
Oxidation/Reduction: Various oxidizing or reducing agents can be employed, such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions include silanols, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trichloro(2-phenylprop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound is studied for its potential use in modifying biological molecules and surfaces.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which trichloro(2-phenylprop-2-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can be broken and reformed in various chemical environments, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Trichloro(2-propen-1-yl)silane
- Trichloro(2-phenylethyl)silane
- Trichloro(2-methylprop-2-en-1-yl)silane
Uniqueness
Trichloro(2-phenylprop-2-en-1-yl)silane is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other trichlorosilanes. This makes it particularly useful in specific synthetic applications where the phenyl group plays a crucial role.
Properties
CAS No. |
831215-57-7 |
|---|---|
Molecular Formula |
C9H9Cl3Si |
Molecular Weight |
251.6 g/mol |
IUPAC Name |
trichloro(2-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C9H9Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChI Key |
MBIGJFZLOCGAOU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


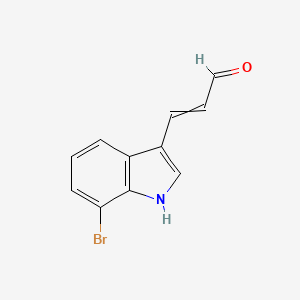
![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
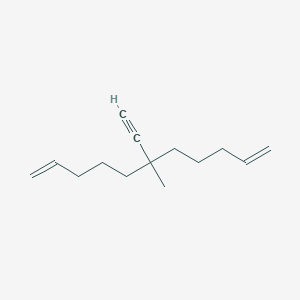
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)
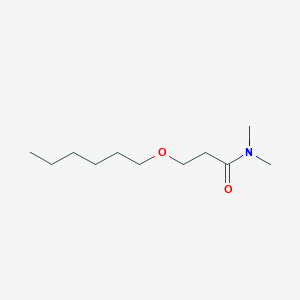
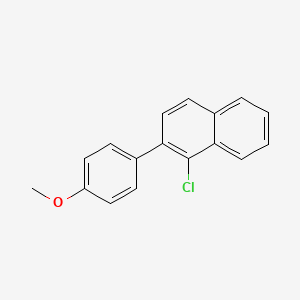
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
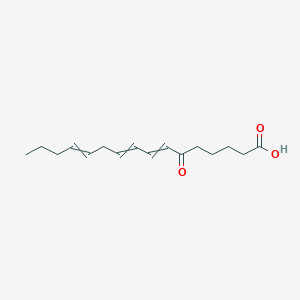
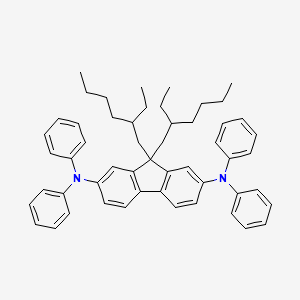
![3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14202036.png)
